molecular formula C15H13N3O2S B12347410 N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide

N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide

Cat. No.: B12347410
M. Wt: 299.3 g/mol
InChI Key: WLGMGPYSKBUOBN-UHFFFAOYSA-N
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Description

N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide typically involves the reaction of 1-naphthylamine with a thiazolidinone derivative under specific conditions. The reaction may require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl or thiazolidinone moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized thiazolidinone compounds.

Scientific Research Applications

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide can be compared with other thiazolidinone derivatives, such as:

    N1-(2-thienyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide: Similar structure but with a thienyl group instead of a naphthyl group.

    N1-(phenyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

These compounds share similar chemical properties and biological activities but may differ in their potency, selectivity, and specific applications. The unique naphthyl group in this compound may confer distinct advantages, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C15H13N3O2S/c16-15-18-14(20)12(21-15)8-13(19)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,19)(H2,16,18,20)

InChI Key

WLGMGPYSKBUOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC(=N)S3

Origin of Product

United States

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